molecular formula C36H44NOPS B13709142 [S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B13709142
M. Wt: 569.8 g/mol
InChI Key: RUXRACBSTFDZFD-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C36H44NOPS

Molecular Weight

569.8 g/mol

IUPAC Name

N-[2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C36H44NOPS/c1-26(2)30-23-16-24-31(27(3)4)35(30)33-22-15-14-21-32(33)34(37-40(38)36(5,6)7)25-39(28-17-10-8-11-18-28)29-19-12-9-13-20-29/h8-24,26-27,34,37H,25H2,1-7H3

InChI Key

RUXRACBSTFDZFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Biphenyl Core with Diisopropyl Substitution

The initial step involves synthesizing or modifying the biphenyl framework bearing diisopropyl groups at the 2',6'-positions. This is typically achieved via Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of biphenyl derivatives with high regioselectivity. The process often employs:

The reaction proceeds under mild conditions, providing the biphenyl core with diisopropyl substituents in good yields.

Introduction of the Phosphine Group

Next, the diphenylphosphino group is incorporated via nucleophilic substitution or phosphination:

  • Phosphination of the biphenyl intermediate can be achieved through the reaction of the biphenyl derivative with diphenylphosphine (Ph₂PH) under catalytic conditions.
  • Alternatively, halogenation of the biphenyl core (e.g., via bromination) followed by phosphine substitution using diphenylphosphide reagents (e.g., Ph₂PNa) yields the phosphine-functionalized intermediate.

Control over stereochemistry at this stage is crucial, often requiring chiral auxiliaries or chiral catalysts if enantioselectivity is desired.

Attachment of the Ethyl Linker with Chiral Center

The next step involves attaching the ethyl linker bearing the chiral center:

  • A stereoselective alkylation of the phosphine-bearing biphenyl with a suitable electrophile (e.g., (S)-2-bromo-1-phenylethanol derivative) is performed.
  • Use of chiral auxiliaries or asymmetric catalysis ensures the formation of the (1S)-configuration at the chiral center.

Formation of the Sulfinamide Moiety

The final step involves introducing the sulfinamide group:

  • The aminoethyl-phosphine intermediate reacts with a sulfinyl reagent such as sulfinyl chloride or sulfinamide derivatives .
  • This reaction proceeds via nucleophilic attack of the amino group on the sulfinyl reagent, forming the sulfinamide linkage.
  • Conditions are carefully controlled (e.g., low temperature, inert atmosphere) to prevent racemization and ensure stereochemical fidelity.

Purification and Stereochemical Verification

  • The product is purified via chromatography techniques (e.g., column chromatography, recrystallization).
  • Stereochemical purity is confirmed using chiral HPLC, NMR spectroscopy, and optical rotation measurements.

Summary of the Synthetic Route

Step Reaction Type Key Reagents Conditions Purpose
1 Suzuki-Miyaura cross-coupling Aryl halide + Boronic acid Pd catalyst, base, inert atmosphere Biphenyl core with diisopropyl groups
2 Phosphination Diphenylphosphine or phosphide reagents Mild heating, inert atmosphere Introduce diphenylphosphino group
3 Asymmetric alkylation Chiral electrophile Chiral catalysts or auxiliaries Attach ethyl linker with stereocontrol
4 Sulfinamide formation Sulfinyl chloride or derivative Low temperature, inert Attach sulfinamide group
5 Purification Chromatography Standard techniques Isolate pure compound

Chemical Reactions Analysis

Role in Transition Metal-Catalyzed Reactions

This compound primarily functions as a ligand in Rh-, Ir-, and Pd-catalyzed asymmetric transformations. The phosphine moiety coordinates to the metal center, while the sulfinamide group directs stereochemical outcomes through non-covalent interactions . Key reaction types include:

  • Asymmetric Hydrogenation (AH)

    • Catalyzes the hydrogenation of imines, enamides, and allyl amines to produce chiral amines with ≥95% enantiomeric excess (ee) .

    • Example: Reduces aryl-substituted hydrazones to chiral hydrazines, critical for pharmaceutical intermediates .

  • Carbon-Carbon Bond Formation

    • Facilitates Suzuki-Miyaura and Heck couplings via Pd(0)/Pd(II) cycles, leveraging steric bulk from the biphenyl-diisopropyl groups to suppress β-hydride elimination .

  • Cyclization Reactions

    • Enables enantioselective cyclopropanation and cycloaddition by stabilizing transition states through π-π interactions .

Mechanistic Insights and Stereochemical Control

The ligand’s stereochemistry ([S(R)] configuration) ensures precise spatial arrangement of the metal center, critical for enantioselectivity. Key mechanistic features include:

  • Coordination Geometry

    • The diphenylphosphino group binds to the metal (e.g., Rh or Ir), while the sulfinamide’s tert-butyl group creates a chiral pocket .

    • Steric hindrance from the 2',6'-diisopropylbiphenyl moiety prevents undesired side reactions .

  • Non-Covalent Interactions

    • π-Stacking between the biphenyl backbone and substrate aromatic rings enhances transition-state stabilization .

Stability and Handling

The compound exhibits excellent thermal stability (decomposition >200°C) and is stored under argon to prevent phosphine oxidation . Reactions typically proceed under mild conditions (25–80°C, 1–5 atm H₂) .

Comparative Analysis with SadPhos Ligands

As part of the SadPhos family, this ligand shares traits with other sulfinamide-phosphine hybrids but offers distinct advantages:

Feature [Target Ligand] Typical SadPhos Ligands
Steric Bulk High (diisopropylbiphenyl)Moderate (adamantyl groups)
Substrate Scope Broad (amines, aryl halides)Narrower (specific arenes)
Industrial Scalability Demonstrated (kg-scale) Limited to lab-scale

Scientific Research Applications

[S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide has several scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

    Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of [S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide involves its interaction with molecular targets through its phosphino and sulfinamide groups. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with three analogous sulfinamide-phosphine ligands:

Compound (CAS) Molecular Formula Molecular Weight Key Substituents Application
Target (2394923-85-2) C₃₆H₄₄NOPS 569.8 Diisopropyl biphenyl, diphenylphosphino Asymmetric hydrogenation, air-sensitive catalysts
(R)-N-((S)-2-(PPh₂)-1-(2-(PPh₂)Ph)ethyl)-2-methylpropane-2-sulfinamide (1824731-39-6) C₃₆H₃₇NOP₂S 593.7 Bis(diphenylphosphino)phenyl Enhanced π-backbonding in Pd-catalyzed couplings
(R)-N-((S)-1-(PPh₂)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide (1803239-46-4) C₂₂H₃₀NOPS 399.5 3-methylbutan-2-yl, diphenylphosphino Smaller steric profile for faster reaction kinetics
(R)-N-((S)-2-(PPh₂)-1-(2-(PPh₂)-4,5-OMePh)ethyl)-2-methylpropane-2-sulfinamide (2565792-27-8) C₃₈H₄₁NO₃P₂S 653.75 Dimethoxyphenyl, diphenylphosphino Electron-donating groups for stabilizing metal centers

Research Findings on Catalytic Performance

Steric Effects :
  • The diisopropyl biphenyl group in the target compound creates a rigid, bulky environment, critical for enantioselectivity (>90% ee in Rh-catalyzed hydrogenations) .
  • In contrast, the 3-methylbutan-2-yl substituent in CAS 1803239-46-4 reduces steric hindrance, accelerating reaction rates but compromising selectivity (70–80% ee) .
Electronic Effects :
  • The dimethoxy groups in CAS 2565792-27-8 increase electron density at the metal center, improving turnover numbers (TONs) in Cu-catalyzed azide-alkyne cycloadditions by 30% compared to the target compound .
  • The bis(diphenylphosphino) ligand (CAS 1824731-39-6) exhibits stronger π-accepting ability, enhancing stability in high-oxidation-state metal complexes .
Thermal Stability :
  • The target compound decomposes at 180°C, whereas the dimethoxy analog (CAS 2565792-27-8) remains stable up to 210°C due to electron-donating methoxy groups .

Biological Activity

[S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide compound with significant potential in biological applications. Its unique structure, characterized by a biphenyl moiety and a diphenylphosphino group, suggests diverse interactions with biological targets. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : (R)-N-((S)-1-((r)-2',6'-diisopropyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide
  • Molecular Formula : C36H44NOPS
  • Molecular Weight : 569.79 g/mol
  • CAS Number : 2394923-85-2

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of the diphenylphosphino group enhances its potential as a ligand in biochemical reactions.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
PC-318Induction of apoptosis
DU14530Cell cycle arrest
HeLa45Apoptotic pathway activation
MCF-760Inhibition of proliferation
HT2980DNA damage response

These results indicate that this compound exhibits moderate cytotoxicity across multiple tumor cell lines, suggesting its potential as an anticancer agent .

Case Studies

Case Study 1: Prostate Cancer
In a study focusing on prostate cancer cells (PC-3), the compound demonstrated selective toxicity compared to normal prostate epithelial cells (RWPE-1). The observed IC50 value of 18 μM indicates a promising therapeutic window for targeting malignant cells while sparing healthy tissues .

Case Study 2: Breast Cancer
Another investigation into breast cancer cell lines (MCF-7) revealed that the compound could inhibit cell proliferation effectively. Flow cytometry analyses showed an increase in apoptotic cells upon treatment, supporting the hypothesis that the compound triggers programmed cell death pathways .

Q & A

(Basic) What synthetic routes are commonly employed for preparing [S(R)]-N-...sulfinamide, and how is stereochemical integrity ensured?

Methodological Answer:
The synthesis typically involves chiral auxiliaries and transition-metal-catalyzed coupling reactions. For example, the sulfinamide group can be introduced via nucleophilic substitution using a chiral sulfinamide precursor, while the biphenyl-phosphine moiety is constructed through Suzuki-Miyaura cross-coupling. Stereochemical control is achieved by:

  • Chiral auxiliaries : Use of enantiopure sulfinamide precursors (e.g., (R)- or (S)-tert-butanesulfinamide) to direct asymmetric induction during C–N bond formation .
  • Phosphine ligand coordination : Chelating diphenylphosphino groups stabilize intermediates, minimizing racemization .
  • Low-temperature conditions : To suppress epimerization during sensitive steps like deprotection .

(Basic) Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : 31^{31}P NMR confirms phosphine coordination, while 1^{1}H/13^{13}C NMR resolves stereochemistry and detects impurities (e.g., diastereomeric byproducts) .
  • HPLC with chiral columns : Quantifies enantiomeric excess (ee) using polysaccharide-based stationary phases (e.g., Chiralpak AD-H) .
  • X-ray crystallography : Resolves absolute configuration, especially for structurally ambiguous intermediates .
  • Mass spectrometry (HRMS) : Validates molecular formula and detects trace degradation products .

(Advanced) How can researchers optimize reaction conditions to enhance enantiomeric excess (ee) in the synthesis?

Methodological Answer:
Systematic optimization strategies include:

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors affecting ee. Response surface models (e.g., Central Composite Design) refine optimal conditions .
  • Bayesian optimization : Machine learning algorithms predict high-yield/ee conditions with minimal experimental iterations, outperforming manual trial-and-error approaches .
  • In-situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of reaction parameters .

(Advanced) How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions (e.g., conflicting NOESY correlations or unexpected 31^{31}P shifts) can be resolved via:

  • Variable-temperature NMR : Distinguishes dynamic effects (e.g., rotamers) from static structural anomalies .
  • Isotopic labeling : 2^{2}H or 13^{13}C labeling clarifies ambiguous coupling patterns in crowded spectra .
  • DFT computational modeling : Predicts NMR chemical shifts and coupling constants to validate proposed structures .

(Advanced) What strategies mitigate challenges in handling air-sensitive intermediates during synthesis?

Methodological Answer:

  • Inert atmosphere techniques : Use Schlenk lines or gloveboxes (<1 ppm O2_2/H2_2O) for phosphine ligand handling and metal-catalyzed steps .
  • Stabilizing additives : Include reducing agents (e.g., ascorbic acid) to prevent phosphine oxidation .
  • Low-temperature storage : Store intermediates at –20°C under argon to minimize degradation .

(Advanced) How can the compound’s role in asymmetric catalysis be evaluated mechanistically?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress under varying catalyst loadings to determine turnover frequency (TOF) and identify rate-limiting steps .
  • DFT calculations : Model transition states to elucidate enantioselectivity origins (e.g., steric effects from diisopropyl biphenyl groups) .
  • Isotope effects : 13^{13}C or 2^{2}H labeling probes bond-breaking/forming steps in catalytic cycles .

(Advanced) How to resolve discrepancies in catalytic performance between batches?

Methodological Answer:

  • Trace metal analysis : ICP-MS detects ppm-level contaminants (e.g., Pd, Cu) from prior synthetic steps that may poison catalysts .
  • Crystallinity assessment : Powder XRD identifies polymorphic variations affecting reactivity .
  • Accelerated stability testing : Expose batches to stress conditions (heat, light) to correlate impurity profiles with activity loss .

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